Cas no 2228498-32-4 (4-(3-bromo-2,2-dimethylpropyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole)

4-(3-Bromo-2,2-dimethylpropyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole is a brominated pyrazole derivative featuring a difluoromethyl substituent, which enhances its reactivity and potential utility in agrochemical and pharmaceutical synthesis. The presence of a bromine atom at the 3-position of the propyl chain offers a versatile handle for further functionalization via cross-coupling or nucleophilic substitution reactions. The difluoromethyl group contributes to increased metabolic stability and lipophilicity, making it valuable in the design of bioactive molecules. The compound’s rigid, branched structure may also influence steric and electronic properties, optimizing its performance in targeted applications. Its well-defined molecular architecture supports precise modifications for specialized chemical intermediates.
4-(3-bromo-2,2-dimethylpropyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole structure
2228498-32-4 structure
Product Name:4-(3-bromo-2,2-dimethylpropyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole
CAS No:2228498-32-4
MF:C10H15BrF2N2
MW:281.140308618546
CID:6597759
PubChem ID:165788865
Update Time:2025-10-31

4-(3-bromo-2,2-dimethylpropyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole Chemical and Physical Properties

Names and Identifiers

    • 4-(3-bromo-2,2-dimethylpropyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole
    • 2228498-32-4
    • EN300-1974360
    • Inchi: 1S/C10H15BrF2N2/c1-10(2,6-11)4-7-5-15(3)14-8(7)9(12)13/h5,9H,4,6H2,1-3H3
    • InChI Key: LILYQOCRSQSTRW-UHFFFAOYSA-N
    • SMILES: BrCC(C)(C)CC1=CN(C)N=C1C(F)F

Computed Properties

  • Exact Mass: 280.03867g/mol
  • Monoisotopic Mass: 280.03867g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 212
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 17.8Ų

4-(3-bromo-2,2-dimethylpropyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole Pricemore >>

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Additional information on 4-(3-bromo-2,2-dimethylpropyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole

4-(3-Bromo-2,2-Dimethylpropyl)-3-(Difluoromethyl)-1-Methyl-1H-Pyrazole: A Comprehensive Overview

4-(3-Bromo-2,2-Dimethylpropyl)-3-(Difluoromethyl)-1-Methyl-1H-Pyrazole, also known by its CAS number NO2228498-32-4, is a highly specialized organic compound with a unique structure and a range of potential applications. This compound belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The presence of a bromine atom and a difluoromethyl group introduces additional functionality, making this compound particularly interesting for various chemical and pharmaceutical applications.

The synthesis of 4-(3-Bromo-2,2-Dimethylpropyl)-3-(Difluoromethyl)-1-Methyl-1H-Pyrazole involves a series of carefully designed reactions. The starting material typically includes a pyrazole derivative, which undergoes substitution or coupling reactions to introduce the bromine and difluoromethyl groups. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing the overall cost and environmental impact. These improvements have made the compound more accessible for large-scale production and research purposes.

The structural features of this compound contribute significantly to its chemical reactivity and biological activity. The pyrazole ring is known for its aromaticity and ability to participate in hydrogen bonding, which are crucial for interactions in biological systems. The bromine atom at the 4-position adds electron-withdrawing effects, enhancing the compound's stability and reactivity in certain reactions. Meanwhile, the difluoromethyl group at the 3-position introduces fluorine atoms, which are known for their unique electronic properties and potential bioavailability-enhancing effects.

Recent studies have explored the potential of 4-(3-Bromo-2,2-Dimethylpropyl)-3-(Difluoromethyl)-1-Methyl-1H-Pyrazole as a precursor in drug discovery. Its ability to act as a scaffold for various functional groups makes it an attractive candidate for developing bioactive molecules. For instance, researchers have investigated its role in creating inhibitors for kinases and other enzymes involved in disease pathways. The compound's versatility has also led to its use in materials science, where it serves as a building block for advanced polymers and coatings.

In terms of biological activity, this compound has shown promising results in preliminary assays. Its ability to modulate cellular pathways suggests potential applications in treating conditions such as cancer, inflammation, and neurodegenerative diseases. However, further research is needed to fully understand its mechanism of action and optimize its therapeutic potential.

The environmental impact of 4-(3-Bromo-2,2-Dimethylpropyl)-3-(Difluoromethyl)-1-Methyl-1H-Pyrazole has also been a topic of interest. Studies have focused on its biodegradability and toxicity profiles to ensure that its use does not pose significant risks to ecosystems or human health. These efforts align with global initiatives toward sustainable chemistry practices.

In conclusion, 4-(3-Bromo-2,2-Dimethylpropyl)-3-(Difluoromethyl)-1-Methyl-1H-Pyrazole, with its unique structure and diverse functional groups, represents a valuable addition to the arsenal of organic compounds used in modern chemistry and pharmacology. Its continued exploration across various fields promises to unlock new possibilities for innovation and application.

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